Sodium taurocholate hydrate physical and chemical properties for researchers
Sodium taurocholate hydrate physical and chemical properties for researchers
Introduction
Sodium taurocholate hydrate (B1144303) is a primary conjugated bile salt, formed in the liver through the conjugation of cholic acid with the amino acid taurine.[1][2] As a major constituent of bile in many species, it plays a fundamental role in the digestion and absorption of dietary fats and fat-soluble vitamins by acting as a powerful emulsifying agent.[2] Its amphipathic nature, possessing both hydrophilic and hydrophobic regions, allows it to form micelles in aqueous solutions. This property makes it an invaluable tool in research and pharmaceutical development, where it is utilized as a biological detergent, a drug delivery vehicle, a component of cell culture media, and a signaling molecule in metabolic studies. This guide provides an in-depth overview of its physical and chemical properties, biological roles, and key experimental applications for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The following tables summarize the core physical and chemical data for sodium taurocholate hydrate. Researchers should note that properties like molecular weight can be cited for the hydrated or anhydrous form.
2.1 General Properties
| Property | Value | References |
| Synonyms | Taurocholic acid sodium salt hydrate, N-Choloyltaurine sodium salt hydrate | [2] |
| CAS Number | 345909-26-4 (Hydrate), 145-42-6 (Anhydrous) | [1][2][3][4][5][6][7][8] |
| Appearance | White to off-white or faint gold crystalline powder | [9][10] |
| Purity | Typically ≥97.0% (TLC) | [9][3] |
2.2 Molecular Properties
| Property | Value | References |
| Molecular Formula | C₂₆H₄₄NNaO₇S·xH₂O | [2] |
| Molecular Weight | 555.70 g/mol (as monohydrate) | [9][11] |
| 537.68 g/mol (anhydrous basis) | [1][6][8] |
2.3 Physicochemical Data
| Property | Value | References |
| Melting Point | ~230 °C | [4][5][11] |
| pKa | ~1.4 - 1.9 | [2][4] |
| Specific Rotation [α]²⁰/D | +23° to +24° (c=3 in H₂O) | [2][5] |
2.4 Solubility
| Solvent | Solubility | References |
| Water | ≥100 mg/mL, forms a clear, colorless to faint yellow solution | [2][12] |
| DMSO | ≥100 mg/mL (heating/sonication may be required) | [1][12][13] |
| Ethanol | Soluble |
2.5 Micellar Properties
| Property | Value | Conditions | References |
| Critical Micelle Concentration (CMC) | 3 - 11 mM | In aqueous solution | [2] |
| ~10.5 mM | In water | [14] | |
| ~7.0 mM | In biorelevant buffer (maleic, pH 6.5) | [14] | |
| Aggregation Number | ~4 (primary micelles) | In aqueous solution | [4][15] |
Biological Role and Signaling Pathways
Beyond its classical role in fat emulsification, sodium taurocholate acts as a key signaling molecule regulating lipid, glucose, and energy metabolism. It exerts these effects primarily through the activation of nuclear and cell-surface receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Activation: As a potent endogenous ligand for FXR, sodium taurocholate plays a central role in the feedback regulation of bile acid synthesis. Upon entering a hepatocyte, it binds to and activates FXR in the nucleus. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis, conjugation, and transport, effectively controlling intracellular bile acid concentrations.
Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway activated by sodium taurocholate.
Applications in Research and Development
The unique physicochemical properties of sodium taurocholate hydrate make it a versatile tool in various scientific disciplines.
-
Drug Delivery and Formulation: Its ability to form micelles and enhance membrane permeability makes it a valuable excipient in pharmaceutical formulations.[9] It is widely used to improve the solubility and bioavailability of poorly water-soluble drugs and to facilitate their transport across biological membranes, such as the intestinal epithelium.[9]
-
Cell Culture and Microbiology: In cell culture, it is used in media to support the growth of specific cell types, particularly hepatocytes and intestinal cell lines like Caco-2.[2][9] In microbiology, it is a key selective agent in media (e.g., MacConkey agar) to isolate and cultivate enteric bacteria, which are naturally resistant to bile, while inhibiting the growth of non-enteric microorganisms.[16][17]
-
Biochemical Assays: As an anionic biological detergent, it is used for the gentle solubilization of membrane-bound proteins, preserving their native structure and function.[4][6] It also serves as a known activator for certain enzymes, such as cholesterol esterase and various lipases.[2]
-
In Vivo Models: Researchers frequently use sodium taurocholate to induce experimental acute pancreatitis in animal models.[1][12][13] Retrograde infusion into the pancreatic duct causes cellular injury and inflammation, providing a reproducible model to study the pathophysiology of the disease and evaluate potential therapeutic interventions.[12]
Experimental Protocols
5.1 Preparation of Standard Solutions
This protocol describes the preparation of a 100 mM aqueous stock solution.
-
Materials: Sodium taurocholate hydrate (MW: 555.7 g/mol for monohydrate), Type I ultrapure water, calibrated balance, volumetric flask, magnetic stirrer, and sterile 0.22 µm filter.
-
Procedure: a. Weigh 5.56 g of sodium taurocholate hydrate powder. b. Transfer the powder to a 100 mL volumetric flask. c. Add approximately 80 mL of ultrapure water. d. Mix using a magnetic stirrer at room temperature until the solid is completely dissolved. The solution should be clear and colorless to faintly yellow.[2] e. Add water to bring the final volume to 100 mL. f. For cell culture or other sterile applications, pass the solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at 2-8°C. For long-term storage, aliquots can be stored at -20°C.[12][4]
5.2 Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property indicating the concentration at which surfactant molecules begin to self-assemble into micelles. It can be determined by monitoring a physical property of the solution that changes abruptly at the onset of micellization. Fluorescence spectroscopy using a hydrophobic probe like pyrene (B120774) is a common and sensitive method.
-
Principle: Pyrene exhibits low solubility in water but partitions readily into the hydrophobic core of micelles. This change in the microenvironment leads to a distinct shift in its fluorescence emission spectrum, which can be monitored to determine the CMC.
-
Materials: Sodium taurocholate hydrate stock solution (e.g., 100 mM), pyrene stock solution in a volatile solvent (e.g., acetone (B3395972) or methanol), high-purity water, glass vials, and a spectrofluorometer.
-
Procedure: a. Prepare a series of sodium taurocholate dilutions in water with concentrations spanning the expected CMC range (e.g., 0.1 mM to 20 mM). b. To each vial, add a small aliquot of the pyrene stock solution to achieve a final concentration of approximately 1 µM. c. Evaporate the solvent completely, leaving a thin film of pyrene on the vial wall. This prevents solvent effects on micellization. d. Add the prepared sodium taurocholate dilutions to the corresponding vials and allow them to equilibrate (e.g., by gentle agitation for several hours or overnight in the dark). e. Measure the fluorescence emission spectrum of each sample (e.g., excitation at 335 nm). f. Plot a relevant fluorescence parameter, such as the ratio of the intensity of the first and third vibronic peaks (I₁/I₃), against the logarithm of the sodium taurocholate concentration. g. The plot will show a sigmoidal curve. The CMC is determined from the inflection point or the intersection of the two linear portions of the curve.
-
Alternative Methods: Other reliable methods include surface tensiometry, where the CMC corresponds to the concentration at which surface tension becomes constant[18], and conductometry for ionic surfactants, where the CMC is identified by a break in the conductivity versus concentration plot.[19][20]
Caption: General experimental workflow for determining the Critical Micelle Concentration (CMC).
Safety and Handling
Sodium taurocholate hydrate is considered hazardous. Users should consult the Safety Data Sheet (SDS) before handling.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7][21][22]
-
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][22] Avoid formation of dust and aerosols.[7]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[23] Recommended storage temperature is typically 0-8°C or at room temperature, as specified by the supplier.[2][9]
Conclusion
Sodium taurocholate hydrate is a multifaceted and indispensable compound for researchers in the life sciences and pharmaceutical development. Its well-characterized properties as an emulsifier, detergent, and biological signaling molecule provide a robust foundation for its use in a wide range of applications, from fundamental biochemical studies to the formulation of advanced drug delivery systems. A thorough understanding of its physical, chemical, and biological characteristics, as outlined in this guide, is essential for its effective and reliable application in the laboratory.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sodium taurocholate hydrate | Krackeler Scientific, Inc. [krackeler.com]
- 4. Sodium taurocholate | 145-42-6 [chemicalbook.com]
- 5. TAUROCHOLIC ACID SODIUM SALT HYDRATE | 345909-26-4 [chemicalbook.com]
- 6. Sodium taurocholate hydrate, 96% | Fisher Scientific [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. Sodium Taurocholate | C26H44NNaO7S | CID 23666345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chembk.com [chembk.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. NB-64-02660-1g | Taurocholic acid sodium salt hydrate [345909-26-4 [clinisciences.com]
- 14. Characterization of biosurfactants’ micelles formation using fluorescence measurements: sodium taurocholate as case of study | ADMET and DMPK [pub.iapchem.org]
- 15. Sodium Taurocholate Micelles in Fluorometrix Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bluetigerscientific.com [bluetigerscientific.com]
- 17. nbinno.com [nbinno.com]
- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. justagriculture.in [justagriculture.in]
- 21. Sodium taurocholate hydrate | C26H47NNaO8S | CID 88532356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. fishersci.pt [fishersci.pt]
- 23. cleanchemlab.com [cleanchemlab.com]
